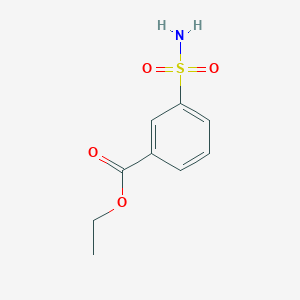

Ethyl 3-sulfamoylbenzoate

Übersicht

Beschreibung

Ethyl 3-sulfamoylbenzoate: is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is substituted with a sulfamoyl group at the third position and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfamoylbenzoate typically involves the esterification of 3-sulfamoylbenzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Starting Materials: 3-sulfamoylbenzoic acid and ethanol.

Catalyst: Sulfuric acid or a suitable acid catalyst.

Reaction Conditions: Reflux the mixture of 3-sulfamoylbenzoic acid and ethanol with the catalyst for several hours.

Product Isolation: After the reaction is complete, the product is isolated by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as modified clay, can improve the conversion rate and reduce environmental impact by minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-sulfamoylbenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-sulfamoylbenzoic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: 3-sulfamoylbenzoic acid.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-sulfamoylbenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonamide group, which is common in many drugs, contributes to its biological activity.

Key Applications:

- Anticancer Agents: The compound has been explored for its potential to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Biological Studies

In biological research, this compound is utilized to study interactions with various biological molecules.

Mechanism of Action:

- The compound interacts with specific molecular targets, influencing enzyme activity and receptor binding. For instance, its derivatives have shown promise in inhibiting specific enzymes that are overexpressed in tumors.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the industrial sector.

Key Applications:

- Dyes and Specialty Chemicals: It is used in the synthesis of dyes and other specialty chemicals due to its reactive functional groups.

- Chemical Synthesis: As a building block in organic synthesis, it aids in creating more complex molecules for various applications.

Data Table: Comparative Applications of this compound

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Inhibits ribonucleotide reductase; effective against certain bacteria |

| Biological Studies | Drug candidate interactions | Potential selective inhibition of enzymes overexpressed in tumors |

| Industrial Applications | Synthesis of dyes and specialty chemicals | Used as a versatile building block in organic synthesis |

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound derivatives on cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as a therapeutic agent against specific cancers. The mechanism was linked to the inhibition of ribonucleotide reductase, which is crucial for DNA replication in cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound. The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential use as a novel antibiotic. The study highlighted the importance of the sulfonamide group in enhancing bioactivity.

Wirkmechanismus

The mechanism of action of ethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. For example, derivatives of sulfamoylbenzoate have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells . The sulfamoyl group plays a key role in binding to the active site of the enzyme, disrupting its function.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-sulfamoylbenzoate can be compared with other similar compounds, such as:

Ethyl 2-sulfamoylbenzoate: Similar structure but with the sulfamoyl group at the second position.

4-chloro-3-sulfamoylbenzoic acid: A derivative with a chlorine substituent, which can enhance its binding affinity in certain biological applications.

2,3-dimethoxy-5-sulfamoylbenzoic acid: Contains methoxy groups that can influence its solubility and reactivity.

Biologische Aktivität

Ethyl 3-sulfamoylbenzoate is a chemical compound notable for its diverse biological activities, primarily attributed to its sulfonamide moiety. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molar Mass : Approximately 229.25 g/mol

- Physical State : Crystalline powder

- Solubility : Soluble in organic solvents (alcohol, ether, benzene) but insoluble in water

- Melting Point : 83 °C

- pKa Value : Approximately 9.67

The biological activity of this compound is largely due to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in critical biological processes:

- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes such as ribonucleotide reductase, which is essential for DNA synthesis. This inhibition can lead to the suppression of tumor growth in cancer cells.

- Antimicrobial Activity : The compound exhibits antibacterial properties, making it a candidate for developing new antibiotics. Its sulfonamide structure is similar to that of well-known antimicrobial agents like sulfamethoxazole.

Biological Activities

- Anticancer Properties : Research indicates that this compound may have anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against breast and colon cancer cells, highlighting its potential as a therapeutic agent.

- Antimicrobial Effects : The compound has shown significant antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial folate synthesis, similar to traditional sulfonamides.

- Enzyme Inhibition Studies : this compound has been identified as a selective inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor progression and metastasis. This selectivity suggests its potential use in targeted cancer therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation in breast and colon cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Selectively inhibits carbonic anhydrase IX |

Case Study Example

A study conducted on the effects of this compound on human breast cancer cells (MCF-7 line) revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Applications in Medicine and Agriculture

This compound holds promise not only as a pharmaceutical agent but also in agricultural applications:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for further development into new drugs targeting resistant bacterial strains and various cancers.

- Agricultural Use : The compound's ability to inhibit specific enzymes can be leveraged for developing herbicides or fungicides, contributing to sustainable agricultural practices.

Eigenschaften

IUPAC Name |

ethyl 3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFKPPZXMYZMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-72-9 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.